molecular formula C11H15NO B1218477 1-Benzyl-3-pyrrolidinol CAS No. 775-15-5

1-Benzyl-3-pyrrolidinol

Cat. No. B1218477
CAS RN: 775-15-5
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 1-Benzyl-3-pyrrolidinol involves multi-step synthetic routes. For instance, the enantioselective synthesis of a related compound involved nine steps, starting with chiral auxiliaries to construct the stereogenic centers (Zaponakis & Katerinopoulos, 2001). Another study improved the synthesis of (S)-1-benzyl-3-pyrrolidinol from L-malic acid and benzylamine, using a solvent-free melting reaction followed by a reduction process (Qiu, Wei, & Lu, 2011).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-pyrrolidinol and related compounds has been elucidated using various spectroscopic techniques. For example, in the synthesis and characterization of a Co(III) complex with a related ligand, the molecular structure was determined using X-ray crystallography, showing specific coordination patterns and hydrogen bonding interactions (Amirnasr, Schenk, & Meghdadi, 2002).

Chemical Reactions and Properties

1-Benzyl-3-pyrrolidinol and its analogs participate in various chemical reactions, including cycloadditions and metathesis, to yield complex heterocyclic structures. For instance, substituted chromones underwent [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines, showcasing the compound's reactivity in constructing pyrrolidine-fused systems (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).

Scientific Research Applications

Chiral Building Block in Pharmaceutical Synthesis

1-Benzyl-3-pyrrolidinol serves as a critical chiral building block in pharmaceutical synthesis. Its efficient production, with high enantiometric excess and yield, has been achieved using the resting-cell reaction of Geotrichum capitatum and by the action of NAD(+)-dependent alcohol dehydrogenase (Yamada-Onodera, Fukui, & Tani, 2007). Additionally, a gene encoding N-benzyl-3-pyrrolidinol dehydrogenase, essential for its production, was cloned from Geotrichum capitatum and expressed in Escherichia coli, resulting in significant yields of (S)-N-benzyl-3-pyrrolidinol (Yamada-Onodera, Kojima, Takase, & Tani, 2007).

Synthesis Improvement and Spectral Studies

Improvements in the synthesis of (S)-1-benzyl-3-pyrrolidinol, starting from L-malic acid and benzylamine, have been reported. This process, involving a melting reaction and reduction with sodium borohydride-iodine, was analyzed using IR spectra, leading to the identification of intermediate compounds and optimized reaction conditions (Qiu, Wei, & Lu, 2011).

Enzymatic Optical Resolution and Synthesis of Derivatives

The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol was investigated, demonstrating that lipase Amano P can selectively acetylate only one enantiomer. This discovery opens up avenues for chemically inverting the remaining enantiomer to achieve high yields and enantiomeric excess (Horiguchi & Mochida, 1995).

Key Intermediate in Antibiotic Synthesis

1-Benzyl-3-pyrrolidinol is used as a key intermediate in synthesizing specific fluoroquinolone antibiotics, demonstrating its utility in creating compounds targeting respiratory tract infections, including multidrug-resistant organisms. The synthesis involved catalytic asymmetric hydrogenation and stereoselective substitution reactions (Lall et al., 2012).

Role in the Synthesis of Calcium Antagonists

The compound also plays a role in synthesizing calcium antagonists, as shown by the creation of enantiomers for a specific dihydropyridine compound. The study detailed the synthesis process and evaluated the binding affinity and vasodilating activity of these compounds (Tamazawa et al., 1986).

Anticancer and Antimicrobial Metallopharmaceutical Agents

1-Benzyl-3-pyrrolidinol-based complexes show potential as anticancer and antimicrobial agents. Palladium complexes demonstrated strong antiproliferative activity against various human tumor cells, while gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).

Safety And Hazards

1-Benzyl-3-pyrrolidinol is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective equipment, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Benzyl-3-pyrrolidinol are not mentioned in the search results, it is a useful intermediate in the synthesis of various drugs . Its use in the preparation of potent calcium antagonists suggests potential applications in the development of cardiovascular medications .

properties

IUPAC Name

1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXOIAIYXXXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998682
Record name 1-Benzylpyrrolidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-pyrrolidinol

CAS RN

775-15-5
Record name 1-(Phenylmethyl)-3-pyrrolidinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Benzyl)pyrrolidin-3-ol
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Record name 1-Benzylpyrrolidin-3-ol
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Record name 1-(benzyl)pyrrolidin-3-ol
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Synthesis routes and methods I

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTDRG1) as obtained in Example 8 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 20 ml of this cell disruption fluid, there were added 2 g of glucose, 1 mg of NAD and 1 g of N-benzyl-3-pyrrolidinone. This reaction mixture was stirred at 30° C. for 18 hours under a nitrogen atmosphere while adjusting the pH to 6.5 by adding 5 M hydrochloric acid and sodium hydroxide solution. After completion of the reaction, 2 ml of 5 M sodium hydroxide solution was added, and this reaction mixture was extracted with toluene. The solvent was then removed from the extract by an evaporator, and the extract was analyzed. Then, N-benzyl-3-pyrrolidinol was obtained in 96% yield. The N-benzyl-3-pyrrolidinol formed on that occasion was the R form with an optical purity of 99.9% ee.
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Synthesis routes and methods II

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
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Synthesis routes and methods III

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Yamada, H Shimada, R Yamada… - Biotechnology …, 2014 - Springer
… into the pharmaceutical building blocks 3-pyrrolidinol 4 and 1-benzyl-3-pyrrolidinol 5 (Fig. 4). The hydrolysis of … The reduction of alcohol 2 by LiAlH 4 generated 1-benzyl-3-pyrrolidinol 5. …
Number of citations: 1 link.springer.com
F Qiu, L Wei, CY Lu - Advanced Materials Research, 2012 - Trans Tech Publ
… It is the first time we reported (S)-1-benzyl-3-pyrrolidinol-borane which is the intermediate of the reduction with sodium borohydride-iodine system, and its spectral data (IR, …
Number of citations: 0 www.scientific.net
YB Tewari, DJ Vanderah, MM Schantz… - The Journal of Chemical …, 2008 - Elsevier
… Again for separation of (R)-(+)-1-benzyl-3-pyrrolidinol and (S)-(−)-1-benzyl-3-pyrrolidinol the oven was held at T = 353 K for 5 min followed by a temperature ramp of 0.167 K s −1 to T = …
Number of citations: 7 www.sciencedirect.com
H Kuang, P Wang, Y Wang, J Li, J Yu, L Jia, S Li… - AAPS …, 2023 - Springer
… (NCTD) in clinical applications, including restricted tumor accumulation and intense irritation, we have developed a new derivative of NCTD with (S)-1-benzyl-3-pyrrolidinol, which can …
Number of citations: 4 link.springer.com
SC Yearn, JA Katzenellenbogen - Tetrahedron letters, 1993 - Elsevier
… of tresylates into mesylates, but Hwang et al., in an attempt to make fluoride-18 labeled 3-pyrrolidinol by F-18 displacement of the secondary tresylate of 1-benzyl-3-pyrrolidinol with K[F-…
Number of citations: 23 www.sciencedirect.com
A Chiminazzo, L Sperni, A Scarso, G Strukul - 2017 - preprints.org
… (with urea as the H-bond acceptor) associated with (S)-1-benzyl-3-pyrrolidinol (as the base) gave no results in the epoxidation reaction, indicating that probably for steric reasons the …
Number of citations: 2 www.preprints.org
N Stojanovska - 2013 - opus.lib.uts.edu.au
… , 4-fluoroamphetamine, nordiazepam, diazepam, oxazepam, cocaine, heroin, methadone, cathine, cathinone, 4-diethylaminobenzaldehyde, 1-benzyl-3-pyrrolidinol, and methylone. In …
Number of citations: 1 opus.lib.uts.edu.au
WL Tang - 2011 - search.proquest.com
… asymmetric biohydroxylation of prochiral substrate N-benzyl pyrrolidine 1 to its corresponding products (R)- and (S)-1-benzyl-3- pyrrolidinol 2. The formation of formazan corresponded …
Number of citations: 4 search.proquest.com
A Chiminazzo, L Sperni, A Scarso, G Strukul - Catalysts, 2017 - mdpi.com
… Similarly, the use of urea⋅H 2 O 2 (with urea as the H-bond acceptor) associated with (S)-1-benzyl-3-pyrrolidinol (as the base) gave no results in the epoxidation reaction, indicating that …
Number of citations: 6 www.mdpi.com
Y Huang, RR Luedtke, RA Freeman… - Journal of medicinal …, 2001 - ACS Publications
… was added to a solution of (R)-1-benzyl-3-pyrrolidinol (5.0 g, 28.2 mmol) and triethylamine (… :1) as the elutant to give (R)-1-benzyl-3-pyrrolidinol methanesulfate as an oil (6.96 g, 96.7%). …
Number of citations: 49 pubs.acs.org

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